molecular formula C13H24N4 B13348954 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B13348954
M. Wt: 236.36 g/mol
InChI Key: IKEWOBBQLNAFNV-UHFFFAOYSA-N
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Description

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their versatile chemical properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions include the use of dry toluene and molecular sieves to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis suggests potential scalability for industrial applications, given the efficiency and high yield of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The triazole and pyridine rings allow for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyridine derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with biological pathways, leading to its observed biological activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is unique due to its specific structure, which combines a triazole ring with a pyridine ring and a bulky alkyl group.

Properties

Molecular Formula

C13H24N4

Molecular Weight

236.36 g/mol

IUPAC Name

1-(2,4,4-trimethylpentan-2-yl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine

InChI

InChI=1S/C13H24N4/c1-12(2,3)9-13(4,5)17-11-6-7-14-8-10(11)15-16-17/h14H,6-9H2,1-5H3

InChI Key

IKEWOBBQLNAFNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)N1C2=C(CNCC2)N=N1

Origin of Product

United States

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